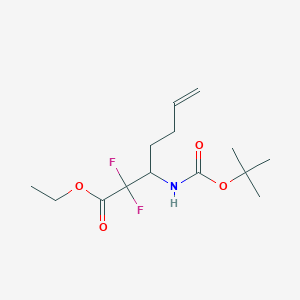
(S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate is a compound that features a tert-butoxycarbonyl (Boc) protected amino group, a difluoroalkene moiety, and an ethyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of coupling reagents, such as N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, which enhances amide formation without the need for a base .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced formation of side products.
化学反応の分析
Types of Reactions
(S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluoroalkene moiety can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation . The reaction conditions typically involve mild temperatures and solvents such as ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium borohydride can yield the corresponding alcohol, while oxidation can introduce ketone or aldehyde functionalities .
科学的研究の応用
(S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate has a wide range of applications in scientific research:
Medicine: Its structural features make it a potential candidate for drug development, particularly in the design of enzyme inhibitors.
Industry: The compound’s unique reactivity makes it useful in the development of new materials and catalysts.
作用機序
The mechanism by which (S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate exerts its effects involves the interaction of its functional groups with molecular targets. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions . The difluoroalkene moiety can interact with enzymes and other proteins, potentially inhibiting their activity .
類似化合物との比較
Similar Compounds
(S)-3-Amino-2-(tert-butoxycarbonylamino)propionic acid: This compound also features a tert-butoxycarbonyl-protected amino group and is used in peptide synthesis.
(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid: Another Boc-protected amino acid used in the synthesis of chemical probes.
Uniqueness
What sets (S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate apart is its difluoroalkene moiety, which imparts unique reactivity and potential for interaction with biological targets. This makes it a valuable compound for research in various fields, including drug development and materials science .
特性
分子式 |
C14H23F2NO4 |
|---|---|
分子量 |
307.33 g/mol |
IUPAC名 |
ethyl 2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]hept-6-enoate |
InChI |
InChI=1S/C14H23F2NO4/c1-6-8-9-10(14(15,16)11(18)20-7-2)17-12(19)21-13(3,4)5/h6,10H,1,7-9H2,2-5H3,(H,17,19) |
InChIキー |
JLDVDFXBEXOTRI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(CCC=C)NC(=O)OC(C)(C)C)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















